4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole has been synthesized through various chemosynthetic methodologies including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Molecular Structure Analysis
The molecular structure of imidazole is characterized by two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties . It has been used as an important synthon in the development of new drugs .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research suggests the compound's relevance in designing therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Antimicrobial Activity
Another investigation focused on the green synthesis of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, revealing promising antimicrobial activities. This highlights the compound's utility in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Antileukemic Activity
Research into the synthesis, antileukemic activity, and stability of certain pyrazole-4-carboxamide derivatives underscores their therapeutic potential against leukemia, illustrating the compound's relevance in leukemia treatment strategies (Shealy & O'dell, 1971).
Cellular Permeability for DNA Binding
A study on pyrrole-imidazole (Py-Im) polyamides, chemicals that can specifically bind to DNA sequences, discussed the importance of structural elements in affecting cellular permeability. This research is crucial for developing compounds with enhanced cellular uptake for therapeutic applications (Liu & Kodadek, 2009).
Mechanism of Action
Target of Action
Compounds containing imidazole have been known to target a broad range of biological receptors . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Imidazole derivatives have been found to influence a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
4-ethyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-3-18-6-8-20(14(23)13(18)22)15(24)16-4-5-19-7-9-21-12(19)10-11(2)17-21/h7,9-10H,3-6,8H2,1-2H3,(H,16,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCSRRLWCMUEKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CN3C2=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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